

comparing the efficacy of N-benzhydryl-2hydroxybenzamide analogs

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Compound of Interest

N-benzhydryl-2hydroxybenzamide

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A Comparative Guide to the Efficacy of **N-Benzhydryl-2-hydroxybenzamide** Analogs and Related Benzamides For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of **N-benzhydryl-2-hydroxybenzamide** analogs and related benzamide derivatives. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.

Data Presentation

The following tables summarize the quantitative efficacy data for various benzamide derivatives across different biological activities.

Table 1: Anticonvulsant Activity of Benzamide Derivatives



Compound	Test Model	ED50 (mg/kg)	Neurotoxici ty (TD50 mg/kg)	Protective Index (PI = TD50/ED50)	Source
N-benzyl-2- acetamido-3- methoxypropi onamide (18)	MES (mice, i.p.)	8.3	>100	>12	[1]
(R)-N-benzyl- 2-acetamido- 3- methoxypropi onamide ((R)-18)	MES (mice, i.p.)	4.5	>100	>22.2	[1]
N-benzyl-2- acetamido-3- ethoxypropio namide (19)	MES (mice, i.p.)	17.3	>100	>5.8	[1]
N-benzyl-2- acetamido-3- methoxypropi onamide (18)	MES (rats, p.o.)	3.9	>100	>25.6	[1]
Phenytoin	MES (mice, i.p.)	6.5	-	-	[1]
Phenytoin	MES (rats, p.o.)	23	-	-	[1]
1- cyclopentene carboxylic acid benzylamide (9)	MES (mice)	85.36	>100	2.49	[2]
1- cyclopentene	scPTZ (mice)	1.37	>100	1.37	[2]



carboxylic acid benzylamide (9)					
1- cyclopentene carboxylic acid benzylamide (9)	6Hz-EST (mice)	50.29	-	-	[2]
cyclopentane carboxylic acid benzylamide (11)	Pilocarpine- induced seizures	154.75	-	-	[2]
((benzyloxy)b enzyl)propan amide derivative (5)	MES (mice, i.p.)	48.0	>300	>6.25	[3]
((benzyloxy)b enzyl)propan amide derivative (5)	6 Hz (32 mA) (mice, i.p.)	45.2	>300	>6.64	[3]
((benzyloxy)b enzyl)propan amide derivative (5)	6 Hz (44 mA) (mice, i.p.)	201.3	>300	>1.49	[3]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; 6Hz-EST: 6 Hz electroshock test; i.p.: intraperitoneal; p.o.: oral.

Table 2: Anti-inflammatory Activity of Benzamide Derivatives



Compound	Assay	IC50	Species	Source
N-(2-bromo- phenyl)-2- hydroxy- benzamide derivatives	Protease inhibition	0.04–0.07 mg/mL	In vitro	[4][5]
Acetylsalicylic acid (Aspirin)	Protease inhibition	0.4051 ± 0.0026 mg/mL	In vitro	[4][5]
2-((4- ethylphenoxy)me thyl)-N- (phenylcarbamot hioyl)benzamide (1a)	Carrageenan- induced paw edema	26.81% inhibition	Mice	[6]
2-((4- ethylphenoxy)me thyl)-N-(4- chlorophenylcarb amothioyl)benza mide (1d)	Carrageenan- induced paw edema	>26.81% inhibition	Mice	[6]
2-((4- ethylphenoxy)me thyl)-N-(4- methoxyphenylc arbamothioyl)ben zamide (1e)	Carrageenan- induced paw edema	61.45% inhibition	Mice	[6]
2-((4- ethylphenoxy)me thyl)-N-(4- fluorophenylcarb amothioyl)benza mide (1f)	Carrageenan- induced paw edema	>26.81% inhibition	Mice	[6]
2-((4- ethylphenoxy)me	Carrageenan- induced paw	61.45% inhibition	Mice	[6]



thyl)-N-(4-	edema			
bromophenylcarb				
amothioyl)benza				
mide (1h)				
Indomethacin	Carrageenan- induced paw edema	22.43% inhibition	Mice	[6]

Table 3: Anticancer Activity of N-benzyl-2-

fluorobenzamides against EGFR/HDAC3

Compound	Target	IC50	Cell Line	Source
38	EGFR	20.34 nM	-	[7]
38	HDAC3	1.09 μΜ	-	[7]
38	Proliferation	1.98 μΜ	MDA-MB-231	[7]
Chidamide	Proliferation	24.37 μΜ	MDA-MB-231	[7]

Table 4: Antimicrobial Activity of Benzamide Derivatives

Compound	Organism	MIC (μg/mL)	Source
5a	B. subtilis	6.25	[8]
5a	E. coli	3.12	[8]
6b	E. coli	-	[8]
6b	B. subtilis	6.25	[8]
6c	E. coli	3.12	[8]
6c	B. subtilis	-	[8]
N-(2-bromo-phenyl)-2- hydroxy-benzamide derivatives	Gram-positive bacteria	2.5–5.0 mg/mL	[4][5]



Experimental Protocols Anticonvulsant Activity Evaluation

Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures.[9]

- Animals: Male mice or rats are used.
- Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Induction of Seizure: A convulsive stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz) is delivered for 0.2 seconds through corneal electrodes.
- Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component of the seizure is recorded.
- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for absence seizures.

- · Animals: Male mice are used.
- Drug Administration: The test compounds are administered at various doses.
- Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
- Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is observed.
- Data Analysis: The ED50 is determined.[2]

Rotarod Neurotoxicity Test This test assesses motor impairment and potential neurotoxicity.

- Animals: Male mice are used.
- Procedure: The animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).



- Drug Administration: The test compounds are administered.
- Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.
- Data Analysis: The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is calculated.[1][9]

Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema Test This is a model of acute inflammation.

- Animals: Male mice are used.
- Procedure: Paw volume is measured before any treatment.
- Drug Administration: The test compounds or a reference drug (e.g., indomethacin) are administered.
- Induction of Inflammation: A 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
- Measurement: Paw volume is measured again at specific time intervals after carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[6]

In Vitro Protease Inhibition Assay This assay evaluates the ability of a compound to inhibit protein denaturation.

- Reaction Mixture: A mixture containing trypsin, Tris-HCl buffer, and the test compound is prepared.
- Incubation: The mixture is incubated at 37°C for 5 minutes.
- Substrate Addition: Bovine serum albumin (BSA) is added to the mixture.



- Second Incubation: The mixture is incubated again for 20 minutes.
- Termination of Reaction: Perchloric acid is added to stop the reaction.
- Measurement: The absorbance of the supernatant is measured at 280 nm.
- Data Analysis: The percentage inhibition of protease activity is calculated. The IC50 value, the concentration required to inhibit 50% of the enzyme activity, is determined.[4][5]

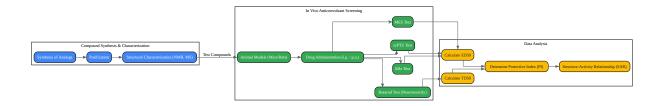
Antimicrobial Activity Evaluation

Broth Microdilution Method This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
- Inoculation: A standardized suspension of the target microorganism is added to each well.
- Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
- Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5][8]

Visualizations

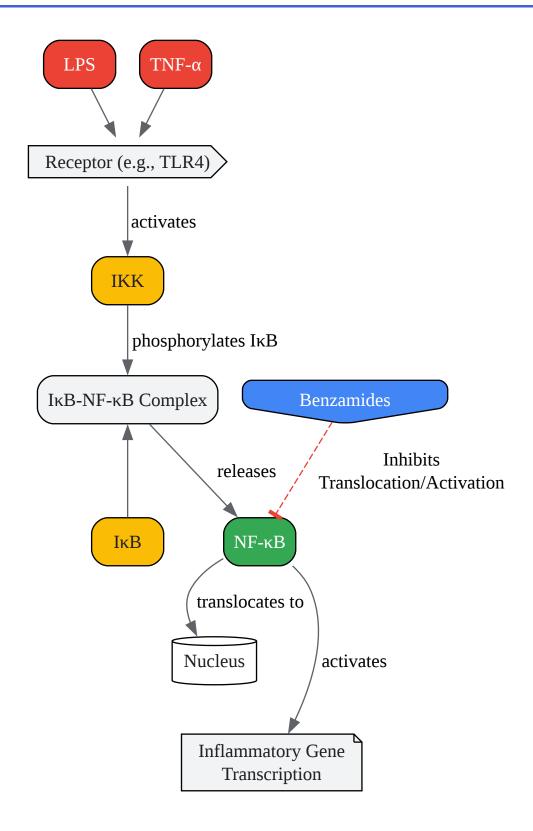




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Caption: General workflow for the synthesis and anticonvulsant evaluation of novel compounds.

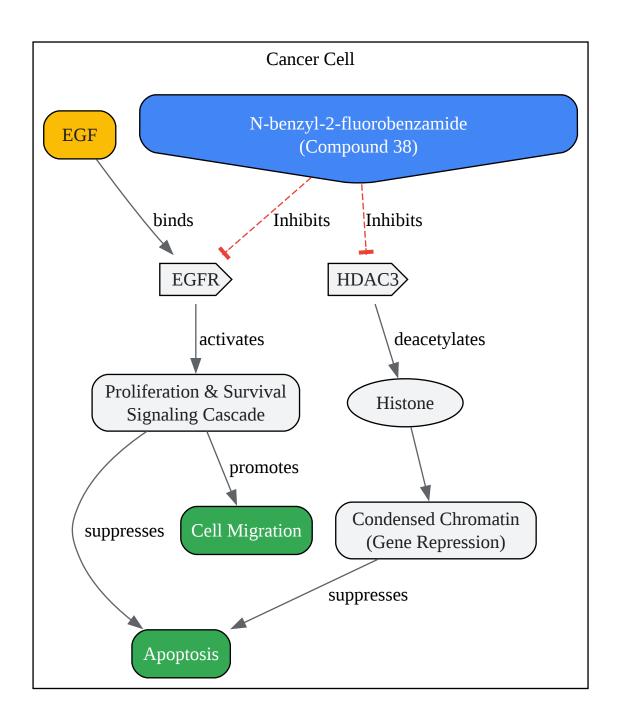




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Caption: Inhibition of the NF-kB inflammatory signaling pathway by benzamide derivatives.[10]





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